N,N-Diethyl-1,5-Dihydro-2,4,3-Benzodioxaphosphepin-3-amin

Übersicht

Beschreibung

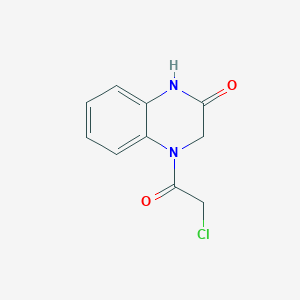

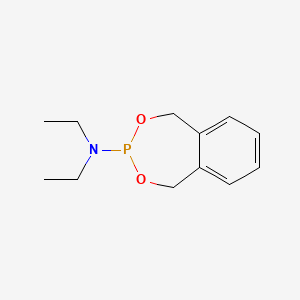

“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .

Synthesis Analysis

This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is C12H18NO2P . The molecular weight is 239.25 .Chemical Reactions Analysis

As a phosphitylating reagent, “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Physical and Chemical Properties Analysis

The boiling point of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .Wissenschaftliche Forschungsanwendungen

Synthese von bicyclischem Glykosylphosphit

Diese Verbindung wird bei der Synthese von bicyclischem Glykosylphosphit verwendet, einem wichtigen Zwischenprodukt bei der Herstellung komplexer Kohlenhydrate und Glykokonjugate, die in biochemischen Studien und der Medikamentenentwicklung eingesetzt werden .

Bildung von Pentakis (o-Xylylenphosphat)

Es dient als Vorläufer für Pentakis (o-Xylylenphosphat), eine Verbindung, die möglicherweise Anwendungen in der Materialwissenschaft und als Ligand in der Koordinationschemie findet .

Herstellung von o-Xylylenalkylphosphiten

Die Verbindung ist an der Produktion von o-Xylylenalkylphosphiten beteiligt, die aufgrund ihres potenziellen Einsatzes in der Polymerchemie und als Stabilisatoren für Kunststoffe wertvoll sind .

Phosphitylierungsreagenz in organischen Reaktionen

Als Phosphitylierungsreagenz spielt es eine entscheidende Rolle in verschiedenen organischen Reaktionen, insbesondere in solchen, die die Übertragung von Phosphorgruppen auf organische Moleküle beinhalten .

DNA- und RNA-basierte Medikamentensynthese

Es wird bei der Synthese von DNA- und RNA-basierten Medikamenten eingesetzt und trägt zu Fortschritten in der Gentherapie und personalisierten Medizin bei .

Herstellung von pharmazeutischen Wirkstoffen

Die Verbindung ist ein wichtiger Bestandteil des Herstellungsprozesses von pharmazeutischen Wirkstoffen für die Produktion von Medikamenten mit kleinen Molekülen .

Bioprozessanwendungen

Es findet Verwendung in der Bioverarbeitung, insbesondere bei der Herstellung von Oligonukleotidsequenzen für Zell- und Gentherapie, Diagnostik und pharmazeutische Anwendungen .

Chemische Herstellungsverfahren

Schließlich wird es in verschiedenen chemischen Herstellungsverfahren eingesetzt, die organische Synthesetechniken erfordern .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of o-Xylylene N,N-diethylphosphoramidite is organic reactions where it acts as a phosphitylating reagent . It is used in the synthesis of various compounds, contributing to the formation of phosphorus-containing bonds .

Mode of Action

As a phosphitylating reagent, o-Xylylene N,N-diethylphosphoramidite interacts with its targets by donating a phosphityl group . This results in the formation of phosphorus-containing bonds, which are crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known to be involved in the synthesis of bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Pharmacokinetics

It is soluble in tetrahydrofuran (thf) , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The primary result of the action of o-Xylylene N,N-diethylphosphoramidite is the formation of phosphorus-containing bonds in organic reactions . This leads to the synthesis of various organic compounds, including bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Action Environment

It is known that the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature, humidity, and air circulation may affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine plays a significant role in biochemical reactions as a phosphitylating reagent. It interacts with various enzymes and proteins, facilitating the formation of phosphoramidite linkages. This compound is involved in the synthesis of bicyclic glycosyl phosphite and pentakis(o-xylylene phosphate), which are crucial intermediates in biochemical pathways . The interactions between N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine and these biomolecules are primarily based on its ability to donate phosphorus atoms, thereby modifying the structure and function of the target molecules.

Cellular Effects

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes involved in phosphorylation reactions, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. The impact of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine involves its ability to bind to specific biomolecules and modify their activity. This compound acts as a phosphitylating agent, transferring phosphorus atoms to target molecules, which can result in enzyme inhibition or activation . The binding interactions between N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine and its targets are mediated by its phosphorus-containing functional groups, which form covalent bonds with nucleophilic sites on the biomolecules. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Adverse effects at high doses include cellular toxicity and potential organ damage.

Metabolic Pathways

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is involved in several metabolic pathways, primarily those related to phosphorus metabolism. This compound interacts with enzymes such as phosphatases and kinases, which play key roles in the regulation of metabolic flux and metabolite levels . The presence of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can alter the balance of phosphorylation and dephosphorylation reactions, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility properties, with higher solubility in organic solvents such as THF and acetonitrile .

Subcellular Localization

The subcellular localization of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can perform its biochemical functions . The localization of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments.

Eigenschaften

IUPAC Name |

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAKPBBWYIWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OCC2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400691 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82372-35-8 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)